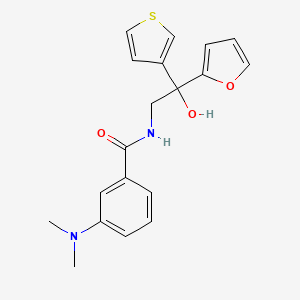
3-(dimethylamino)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(dimethylamino)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide" is a complex molecule that appears to be related to various research efforts in synthesizing novel organic compounds with potential biological activities. The structure of the compound suggests the presence of a benzamide moiety, which is a common feature in many pharmacologically active compounds, as well as dimethylamino and furan-thiophene groups that could contribute to its unique chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions and the use of Mannich bases, as seen in the synthesis of novel semicarbazone derivatives with anti-diabetic and anti-inflammatory activities . These compounds were synthesized by reacting thiophene derivatives with formaldehyde, N,N-dimethylamine hydrochloride, and semicarbazide. The synthesis process is characterized by the use of spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, mass spectroscopy, and elemental analysis for characterization .
Molecular Structure Analysis
The molecular structure of related compounds includes various functional groups that are essential for their biological activity. For instance, the presence of a dimethylamino group is a common feature in compounds with gastrointestinal prokinetic activity . The structural modification of known pharmacophores, such as metoclopramide, to include these functional groups can lead to the discovery of new agents with balanced prokinetic and antiemetic activities .
Chemical Reactions Analysis
The reactivity of the dimethylamino group in related compounds allows for further chemical transformations. For example, the reaction of a dimethylamino-containing compound with different N-nucleophiles can yield a variety of derivatives, including arylaminopropenones, pyrazoles, isoxazoles, and pyrimidinethiones . These reactions demonstrate the versatility of the dimethylamino group in participating in chemical reactions that can lead to the synthesis of diverse heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the presence of a benzyl and dimethylamino group can affect the solubility, melting point, and stability of the compound. The synthesis of optically active derivatives, such as nicardipine, showcases the importance of stereochemistry in the physical properties and biological activities of these compounds . The resolution of enantiomers and the evaluation of their pharmacological properties, such as vasodilating activity, are crucial in understanding the relationship between molecular structure and function .
Applications De Recherche Scientifique
Synthetic Chemistry and Material Science Applications
Diverse Compound Library Generation : A study by Roman (2013) explored the use of a related ketonic Mannich base derived from 2-acetylthiophene for generating a diverse library of compounds through alkylation and ring closure reactions. This research illustrates the potential of similar compounds in synthesizing a wide array of structurally diverse molecules, which can be crucial for discovering new materials and bioactive compounds (Roman, 2013).
Corrosion Inhibition : Hu et al. (2016) synthesized benzothiazole derivatives, including compounds structurally similar to the one , to study their corrosion inhibiting effects on steel in acidic solutions. This research demonstrates the potential application of such compounds in protecting metals against corrosion, highlighting their significance in industrial applications (Hu et al., 2016).
Nonlinear Optical Properties : A series of novel derivatives containing an electron-donating N,N-dimethylaminophenyl ring connected to an electron-withdrawing benzothiazole moiety were synthesized by Zając et al. (2008). These compounds were studied for their nonlinear optical (NLO) properties, suggesting potential applications in optical devices and materials (Zając et al., 2008).
Bioactive Compound Development
Antimicrobial Activity : Spoorthy et al. (2021) conducted a study on the synthesis, characterization, and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. Their research offers insights into the potential of similar compounds for developing new antimicrobial agents (Spoorthy et al., 2021).
Leukotriene B4 Inhibition and Cancer Cell Growth Inhibition : Kuramoto et al. (2008) synthesized a series of benzo[b]furan derivatives to evaluate their inhibitory activity on leukotriene B4 and growth inhibition in cancer cell lines. This research points to the potential therapeutic applications of similar compounds in treating inflammation and cancer (Kuramoto et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
3-(dimethylamino)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-21(2)16-6-3-5-14(11-16)18(22)20-13-19(23,15-8-10-25-12-15)17-7-4-9-24-17/h3-12,23H,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJKHSLUGHBOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




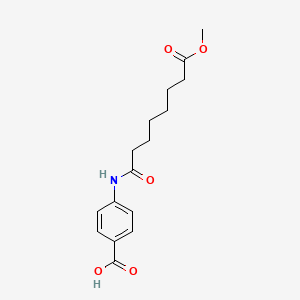
![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B2515718.png)

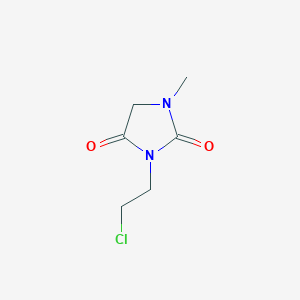

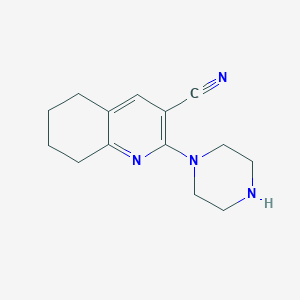
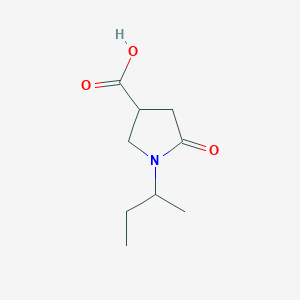
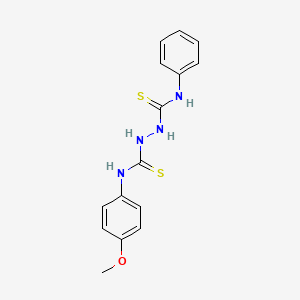
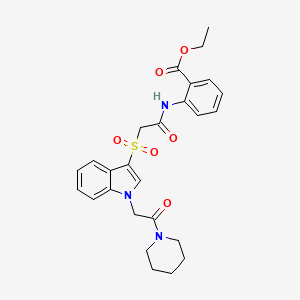
![1-[4-(3-Thienylcarbonyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2515733.png)
![6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515734.png)